N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-(4-fluorobenzyl)-2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a fluorobenzyl group, an imino group, and a dipyrido-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-fluorobenzylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires careful temperature and pH control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrimidine compounds .
Scientific Research Applications
N-(4-fluorobenzyl)-2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of specific enzymes, making it a valuable tool in biochemical studies.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in DNA replication and repair, leading to the disruption of cellular processes and ultimately cell death. Molecular docking studies have shown that the compound binds to the active sites of these enzymes, preventing their normal function .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their anticancer and enzyme inhibitory properties.
Pyrazolo[3,4-d]pyrimidine derivatives:
Uniqueness
N-(4-fluorobenzyl)-2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is unique due to its specific structural features, such as the presence of a fluorobenzyl group and an imino group, which contribute to its distinct chemical and biological properties. Its ability to inhibit multiple enzymes involved in critical cellular processes sets it apart from other similar compounds.
Properties
Molecular Formula |
C27H22FN5O2 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H22FN5O2/c28-20-11-9-19(10-12-20)17-30-26(34)21-16-22-25(31-23-8-4-5-14-32(23)27(22)35)33(24(21)29)15-13-18-6-2-1-3-7-18/h1-12,14,16,29H,13,15,17H2,(H,30,34) |
InChI Key |
ICZIMPKGEXHIPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NCC4=CC=C(C=C4)F)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
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